[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride
Description
[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is a phenoxyethylamine derivative with the molecular formula C₉H₁₃Cl₂NO (calculated from ). It consists of a phenoxy group substituted with chlorine and methyl groups at the 2- and 5-positions, respectively, linked to an ethylamine backbone. The hydrochloride salt enhances its solubility and stability for pharmaceutical or chemical applications. Key properties include:
- Molecular weight: 211.66 g/mol ().
- CAS number: EN300-27701328 ().
- Structural features: Aromatic chloro-methyl substitution, ethylamine chain, and ionic hydrochloride salt.
This compound is synthesized via nucleophilic substitution or alkylation reactions, often involving intermediates like 2-(2-chloro-5-methylphenoxy)ethanol and subsequent amine functionalization ().
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7-2-3-8(10)9(6-7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXROUIZVRSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification: Synthesis of 2-(2-Chloro-5-methylphenoxy)ethanol
The first step involves coupling 2-chloro-5-methylphenol with ethylene oxide or its derivatives to form the ether linkage.
Procedure:
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Base-Catalyzed Reaction :
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2-Chloro-5-methylphenol is dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF).
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A base such as potassium carbonate (K₂CO₃) is added to deprotonate the phenol, forming a phenoxide ion.
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Ethylene oxide is introduced under controlled conditions (20–60°C, 4–6 hours), resulting in 2-(2-chloro-5-methylphenoxy)ethanol .
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Yield : ~85–90% after purification via distillation or column chromatography.
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Alternative Route:
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Williamson Ether Synthesis :
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React 2-chloro-5-methylphenol with 1,2-dibromoethane in the presence of a base.
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This method avoids gaseous ethylene oxide but requires careful handling of dibromoethane.
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Amination: Conversion to the Primary Amine
The hydroxyl group in 2-(2-chloro-5-methylphenoxy)ethanol is converted to an amine via a two-step process:
Step 1: Formation of a Leaving Group
Step 2: Nucleophilic Substitution
Alternative Approach: Gabriel Synthesis
Hydrochloride Salt Formation
The free amine is treated with hydrogen chloride (HCl) to form the stable hydrochloride salt:
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Dissolve the amine in diethyl ether or ethanol .
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Bubble HCl gas through the solution until precipitation is complete.
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Purification : Recrystallization from ethanol/ether mixtures.
Comparative Analysis of Methods
| Method | Advantages | Challenges | Yield |
|---|---|---|---|
| Ethylene Oxide Route | High atom economy; fewer byproducts | Requires handling gaseous reagents | 85–90% |
| Williamson Synthesis | Avoids gaseous reagents; scalable | Higher cost of 1,2-dibromoethane | 75–80% |
| Gabriel Synthesis | Avoids direct ammonia use; better selectivity | Additional steps for protection/deprotection | 65–70% |
Optimization and Challenges
Key Challenges
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Byproduct Formation : Competing reactions (e.g., elimination during amination) reduce yield.
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Moisture Sensitivity : Tosylation and amination steps require anhydrous conditions.
Process Optimization
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Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates in biphasic systems.
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Temperature Control : Lower temperatures (0–5°C) minimize side reactions during tosylation.
Applications and Derivatives
[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride serves as a precursor for:
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is used as a probe to study enzyme activities and receptor binding. It can also be employed in the development of bioassays and biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of therapeutic agents, including anti-inflammatory and analgesic drugs.
Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other chemical products. It is also used in the manufacturing of materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism by which [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved would depend on the specific biological system and the intended application.
Comparison with Similar Compounds
Piperazine Derivatives with Phenoxy Groups
Compounds HBK14–HBK19 () share structural similarities but incorporate a piperazine ring. For example:
- HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
- HBK16: 1N-[3-(2-Chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
| Property | [Target Compound] | HBK15 | HBK16 |
|---|---|---|---|
| Molecular weight | 211.66 | ~450–500 (estimated) | ~450–500 (estimated) |
| Key structural features | Ethylamine backbone | Piperazine + ethoxyethyl chain | Piperazine + propyl chain |
| Substituents | 2-Cl, 5-Me phenoxy | 2-Cl, 6-Me phenoxy | 2-Cl, 5-Me phenoxy |
| Pharmacological role | Not reported | Potential CNS ligands (piperazine moiety) | Not reported |
The piperazine derivatives exhibit higher molecular weights and complexity due to the aromatic piperazine ring, which may enhance binding affinity to biological targets like serotonin or dopamine receptors .
Oxadiazole-Containing Analogues
The compound (2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}Ethyl)methylamine Hydrochloride () introduces a 1,2,4-oxadiazole ring, altering physicochemical properties:
| Property | [Target Compound] | Oxadiazole Derivative |
|---|---|---|
| Molecular formula | C₉H₁₃Cl₂NO | C₁₃H₁₇Cl₂N₃O₂ |
| Molecular weight | 211.66 | 318.20 |
| Hydrogen bond acceptors | 3 | 5 |
| Topological PSA | ~40 Ų | 60.2 Ų |
| Rotatable bonds | 4 | 6 |
Propanamide and Pyridine Derivatives
2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide () replaces the ethylamine with a propanamide group and pyridine ring:
| Property | [Target Compound] | Propanamide Derivative |
|---|---|---|
| Molecular weight | 211.66 | ~300–350 (estimated) |
| Functional groups | Amine hydrochloride | Amide + pyridine |
| Bioactivity | Not reported | Potential kinase inhibition (amide linkage) |
Tetrazole and Morpholine Derivatives
- 2-(1H-Tetrazol-5-yl)ethylamine Hydrochloride () features a tetrazole ring, enhancing acidity and metal-binding capacity.
| Property | [Target Compound] | Tetrazole Derivative | Morpholine Derivative |
|---|---|---|---|
| Molecular weight | 211.66 | 149.58 | ~250–300 (estimated) |
| Key features | Phenoxyethylamine | Tetrazole ring | Chromene + morpholine |
| Applications | Not reported | Coordination chemistry | Antimicrobial research |
Biological Activity
[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride, also known by its CAS number 1211430-57-7, is a compound with potential biological significance. Its derivatives have been explored for various pharmacological activities, particularly in the fields of neurology and oncology. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Studies indicate that it may influence neurotransmitter systems and cellular signaling pathways.
Key Mechanisms:
- Inhibition of Protein Expression: The compound has been shown to inhibit proteins involved in epithelial-mesenchymal transition (EMT), such as α-SMA and vimentin, while promoting the expression of E-cadherin.
- Impact on Neurotransmitter Systems: It has been linked to antiseizure and analgesic activities, suggesting modulation of neurotransmitter release or receptor activity .
Pharmacological Effects
Research has demonstrated various pharmacological effects associated with this compound:
- Anticonvulsant Activity: In animal models, derivatives of this compound have shown significant anticonvulsant effects in maximal electroshock tests, indicating potential for treating epilepsy .
- Analgesic Properties: It has also exhibited analgesic effects in models of neuropathic pain, suggesting its utility in pain management .
- Cytotoxicity Studies: In vitro studies on cell lines such as HepG2 have shown that the compound does not induce significant cytotoxic effects, indicating a favorable safety profile .
Table 1: Summary of Biological Activities
Table 2: Mechanistic Insights
| Mechanism | Description | Reference |
|---|---|---|
| Protein Inhibition | Inhibits α-SMA and vimentin; increases E-cadherin | |
| Neurotransmitter Modulation | Potential modulation of neurotransmitter systems |
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Anticonvulsant Study : A study evaluated the anticonvulsant properties of various aminoalkanol derivatives, including those based on [2-(2-Chloro-5-methylphenoxy)ethyl]amine. Results indicated that certain derivatives significantly elevated electroconvulsive thresholds compared to control groups, suggesting effective seizure control mechanisms .
- Neuropathic Pain Management : Research into KM-408, a derivative of this compound, demonstrated dual antiseizure and analgesic activities. It was tested in models of neuropathic pain and showed promise for clinical applications in pain management .
- Safety Profile Evaluation : In vitro cytotoxicity assays indicated that the compound is safe for normal glial cells and does not induce hepatotoxic effects, which is crucial for its potential therapeutic use .
Q & A
Q. What are the established synthetic routes for [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride, and what intermediates are critical for its preparation?
- Methodological Answer : The compound can be synthesized via amine formation/cyclocondensation using precursors like 2-amino-5-chloro-2'-fluorobenzophenone and ethyl glycinate. A key intermediate is 2-(2-chloro-5-methylphenoxy)ethan-1-amine, which undergoes hydrochlorination to yield the final product . Critical Steps :
- Purification of intermediates via recrystallization or column chromatography.
- Validation of intermediate structures using NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and LCMS (e.g., m/z 211.66 for molecular ion) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
- NMR Spectroscopy : Confirm the presence of key functional groups (e.g., phenoxy protons at δ 4.3–4.5 ppm and ethylamine protons at δ 2.8–3.1 ppm) .
- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticonvulsant activity of derivatives of this compound?
- Methodological Answer :
- Maximal Electroshock (MES) Test : Administer the compound (10–100 mg/kg, i.p.) to mice and apply a 60 Hz, 50 mA current for 0.2 sec. Measure ED₅₀ (effective dose for 50% seizure protection) .
- ScPTZ Test : Subcutaneous pentylenetetrazole (85 mg/kg) induces seizures; compare latency periods between treated and control groups .
Data Interpretation : - A high protective index (TD₅₀/ED₅₀) indicates favorable safety. For example, ED₅₀ = 32 mg/kg and TD₅₀ = 98 mg/kg yield a protective index of 3.06 .
Q. What analytical strategies resolve contradictions in pharmacological data between structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl groups) on potency. For instance, 2-chloro-6-methylphenoxy derivatives show 20% lower ED₅₀ than 2-chloro-5-methyl analogs due to steric hindrance .
- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated oxidation) .
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- Temperature Control : Maintain <60°C during cyclocondensation to prevent decomposition of the ethyl glycinate intermediate .
- pH Monitoring : Adjust to pH 7–8 during hydrochlorination to avoid over-acidification, which can degrade the phenoxy group .
- By-Product Identification : Use LCMS-MS to detect impurities (e.g., m/z 245.1 for unreacted diethylaminoethyl chloride) .
Safety and Handling
Q. What precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
